Scutebata B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

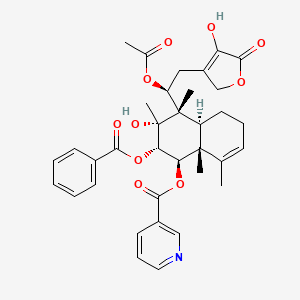

Scutebata B, also known as this compound, is a useful research compound. Its molecular formula is C35H39NO10. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du cancer

Scutebata B, un diterpénoïde de Scutellaria barbata, a été trouvé pour induire une cytotoxicité sélective des tumeurs {svg_1}. Il agit en induisant une apoptose dose-dépendante, spécifiquement dans les cellules cancéreuses {svg_2}. Cela en fait un composé prometteur pour le traitement de divers types de cancers.

Régulation des protéines inhibitrices de l'apoptose (IAP)

This compound a été trouvé pour réguler à la baisse les protéines pro-survie, les inhibiteurs de l'apoptose (IAP), et les protéines régulant les IAP {svg_3}. Cela suggère que this compound pourrait être utilisé pour contrôler le processus d'apoptose dans les cellules cancéreuses qui échappent à la mort cellulaire {svg_4}.

Médecine traditionnelle

Scutellaria barbata, la plante dont est dérivé this compound, a été traditionnellement prescrite pour le traitement des cancers {svg_5}. Cela met en évidence le potentiel de this compound dans les pratiques de médecine traditionnelle.

Activités cytotoxiques

Les diterpénoïdes néoclérodane de Scutellaria barbata, dont this compound, ont été trouvés pour présenter des activités cytotoxiques {svg_6}. Cela suggère des applications potentielles dans le développement de médicaments aux propriétés cytotoxiques.

Lutte antiparasitaire

Les espèces du genre Scutellaria, dont est dérivé this compound, sont connues pour être la source des antifeedants d'insectes néo-clérodane les plus puissants {svg_7}. Cela suggère que this compound pourrait potentiellement être utilisé comme un agent écologiquement acceptable pour la lutte antiparasitaire {svg_8}.

Mécanisme D'action

Target of Action

Scutebata B, a neoclerodane diterpenoid isolated from the whole plant of Scutellaria barbata , primarily targets cancer cells . It has shown cytotoxic activities with IC50 values of 10.27~28.48 μM . The specific cancer cell lines targeted include LoVo cell, SMMC-7721 cell, MCF-7 cell, and HCT-116 cell .

Mode of Action

This compound interacts with its targets by inducing dose-dependent apoptosis . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . It is proposed that this compound works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By down-regulating pro-survival proteins and IAP regulating proteins, this compound promotes apoptosis, leading to the death of cancer cells .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially slows the progression of the disease .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Scutebata B plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit cytotoxic activities with IC50 values ranging from 10.27 to 28.48 micromolar . This compound interacts with enzymes involved in apoptosis regulation, such as caspases, and proteins like the Inhibitors of Apoptosis (IAPs). These interactions lead to the induction of apoptosis in cancer cells by inhibiting the IAPs, thereby promoting cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis specifically in cancer cells, including LoVo, SMMC-7721, MCF-7, and HCT-116 cell lines . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It down-regulates pro-survival proteins and IAP-regulating proteins, thereby releasing the molecular brakes on apoptosis in cell death-evading cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to and inhibits the activity of IAPs, leading to the activation of caspases and the induction of apoptosis . Additionally, this compound modulates gene expression by down-regulating pro-survival genes and up-regulating pro-apoptotic genes, thereby promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under recommended storage conditions . Over time, this compound continues to exhibit cytotoxic effects on cancer cells, with long-term studies indicating sustained induction of apoptosis . The stability and degradation of this compound in different experimental conditions may vary, affecting its long-term efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound induces dose-dependent apoptosis in cancer cells, with higher doses leading to increased cytotoxicity . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis regulation. It interacts with enzymes and cofactors that modulate the apoptotic process, such as caspases and IAPs . This compound affects metabolic flux by promoting the activation of caspases and the inhibition of IAPs, leading to increased apoptosis in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in cancer cells, where it exerts its cytotoxic effects . The distribution of this compound within tissues may vary depending on the experimental conditions and the type of cancer cells being targeted.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within cancer cells, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may influence the localization of this compound, enhancing its cytotoxic effects by ensuring its presence in the appropriate cellular compartments .

Propriétés

IUPAC Name |

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO10/c1-20-11-9-15-25-33(20,3)28(45-31(40)23-14-10-16-36-18-23)29(46-30(39)22-12-7-6-8-13-22)35(5,42)34(25,4)26(44-21(2)37)17-24-19-43-32(41)27(24)38/h6-8,10-14,16,18,25-26,28-29,38,42H,9,15,17,19H2,1-5H3/t25-,26-,28-,29-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRCLNAMSQXGTL-MJSWBYPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the cytotoxic activity of Scutebata B?

A1: this compound, a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata D. Don, has demonstrated moderate cytotoxic activity against several human cancer cell lines. These include LoVo, SMMC-7721, HCT-116, and MCF-7 cell lines, with IC50 values ranging from 5.31 to 28.5 μM. [, ] This suggests that this compound may have potential as an anti-cancer agent, but further research is needed to fully understand its mechanism of action and efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1,3-benzodioxol-5-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)